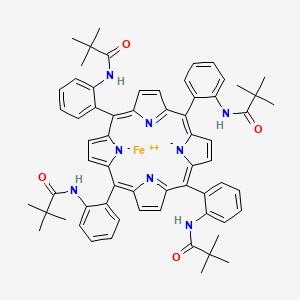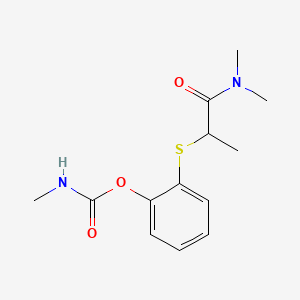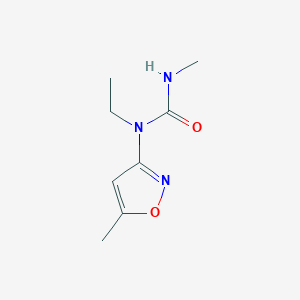![molecular formula C10H8Cl2 B14637439 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 56485-66-6](/img/structure/B14637439.png)
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H8Cl2. It is a derivative of cycloprop[a]indene and is characterized by the presence of two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be synthesized through a modified literature procedure. The synthesis involves the reaction of indene with a suitable chlorinating agent under controlled conditions. For example, indene can be reacted with benzyl chloride in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cycloprop[a]indene derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted cycloprop[a]indene derivatives, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various cycloprop[a]indene derivatives, which are of interest in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: This compound has a similar cyclopropane ring structure but with different substituents.
Spiro 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: Another derivative of cycloprop[a]indene with a spiro structure.
Uniqueness
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and reactivity.
Propiedades
Número CAS |
56485-66-6 |
|---|---|
Fórmula molecular |
C10H8Cl2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
1,1-dichloro-6,6a-dihydro-1aH-cyclopropa[a]indene |
InChI |
InChI=1S/C10H8Cl2/c11-10(12)8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-9H,5H2 |
Clave InChI |
AHKMTYYNJSRCQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2(Cl)Cl)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


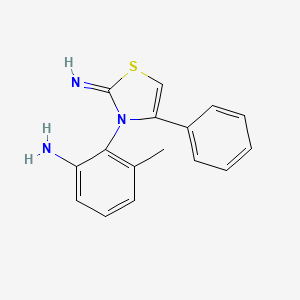
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
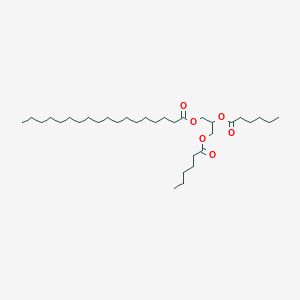
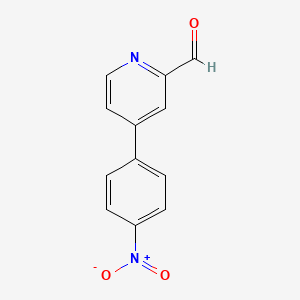

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
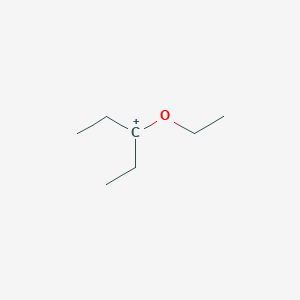
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)



